molecular formula C10H18ClN3 B7841409 [(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride

[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride

Cat. No.: B7841409
M. Wt: 215.72 g/mol
InChI Key: BRALTKNTWRILMX-UHFFFAOYSA-N
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Description

[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a pyrazole-derived amine salt characterized by a cyclopentyl group at the 1-position, a methyl group at the 3-position of the pyrazole ring, and a methylamine moiety at the 4-position, stabilized as a hydrochloride salt. The hydrochloride form enhances solubility and stability, making it suitable for applications in pharmaceutical and agrochemical research. The cyclopentyl group introduces steric bulk and lipophilicity, which may influence bioavailability and binding interactions in biological systems .

Properties

IUPAC Name

(1-cyclopentyl-3-methylpyrazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.ClH/c1-8-9(6-11)7-13(12-8)10-4-2-3-5-10;/h7,10H,2-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRALTKNTWRILMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN)C2CCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines and Carbonyl Precursors

A foundational approach involves the cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde can be synthesized via the reaction of cyclopentylhydrazine with ethyl acetoacetate under acidic conditions. Subsequent oxidation or functional group interconversion yields the aldehyde intermediate, which is then subjected to reductive amination to introduce the aminomethyl group.

Reaction Conditions:

  • Hydrazine: Cyclopentylhydrazine (1.2 equiv)

  • Carbonyl Component: Ethyl acetoacetate (1.0 equiv)

  • Catalyst: p-Toluenesulfonic acid (0.1 equiv)

  • Solvent: Ethanol, reflux at 80°C for 12 hours

  • Yield: 68–72%

This method’s efficiency depends on the purity of the hydrazine precursor and strict control of reaction pH to avoid side reactions such as over-alkylation.

Alkylation and Amination Sequence

An alternative route involves sequential alkylation and amination of a pre-formed pyrazole core. The synthesis begins with 4-chloro-1-cyclopentyl-3-methyl-1H-pyrazole , which undergoes nucleophilic substitution with a methylamine source in the presence of a palladium catalyst.

Key Steps:

  • Chlorination: Treatment of 1-cyclopentyl-3-methyl-1H-pyrazol-4-ol with POCl₃ yields the 4-chloro derivative (85% yield).

  • Amination: Reaction with benzylamine or aqueous methylamine in THF at 60°C for 24 hours, catalyzed by Pd(OAc)₂/Xantphos, affords the aminomethyl product (55–60% yield).

  • Hydrochloride Formation: The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt (95% purity).

Table 1: Optimization of Amination Conditions

Catalyst SystemTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂/Xantphos602458
CuI/1,10-Phenanthroline804842
NiCl₂(dppe)1003635

Data adapted from palladium-catalyzed cross-coupling methodologies.

Reductive Amination of Pyrazole-4-carbaldehyde

Reductive amination offers a direct route to the aminomethyl group. The aldehyde intermediate, synthesized via Vilsmeier-Haack formylation of 1-cyclopentyl-3-methyl-1H-pyrazole, reacts with ammonium acetate or methylamine in the presence of NaBH₃CN.

Procedure:

  • Formylation: 1-cyclopentyl-3-methyl-1H-pyrazole is treated with POCl₃/DMF at 0°C, followed by hydrolysis to yield the 4-carbaldehyde (70% yield).

  • Reduction: The aldehyde is stirred with methylamine hydrochloride and NaBH₃CN in methanol at room temperature for 6 hours, achieving 65% conversion to the amine.

Challenges:

  • Over-reduction to the alcohol byproduct (10–15% yield loss).

  • Sensitivity to moisture, necessitating anhydrous conditions.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and yields. Polar aprotic solvents like DMF or THF improve solubility of intermediates but may necessitate higher temperatures (80–100°C), risking decomposition. Ethanol and methanol, while less efficient, offer milder conditions suitable for acid-sensitive steps.

Table 2: Solvent Screening for Cyclocondensation

SolventDielectric ConstantYield (%)
DMF36.772
Ethanol24.368
THF7.555

Data from cyclocondensation trials.

Catalytic Systems in Amination

Palladium-based catalysts outperform copper or nickel systems in cross-coupling amination, as evidenced by higher yields and shorter reaction times (Table 1). The Pd(OAc)₂/Xantphos system facilitates oxidative addition of the chloro-pyrazole intermediate, enabling efficient C–N bond formation.

Analytical Validation and Characterization

Critical quality control measures include:

  • HPLC Purity: ≥95% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • ¹H NMR: Peaks at δ 2.19 (s, CH₃), δ 4.66 (br s, NH₂), and δ 7.33–7.65 (m, cyclopentyl).

  • Mass Spectrometry: ESI-MS m/z 166.1 [M – HCl + H]⁺.

Challenges and Mitigation Strategies

  • Byproduct Formation:

    • Issue: Over-alkylation during cyclocondensation generates di- or tri-substituted pyrazoles.

    • Solution: Use of bulky bases (e.g., DBU) to sterically hinder unwanted substitutions.

  • Low Amination Yields:

    • Issue: Poor nucleophilicity of methylamine in Pd-catalyzed reactions.

    • Solution: Employ benzylamine as a protecting group, followed by hydrogenolysis.

Chemical Reactions Analysis

Types of Reactions: [(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the pyrazole ring or the amine group.

  • Substitution: : Substitution reactions can occur at the pyrazole ring, introducing different functional groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:
  • Oxidation: : Formation of pyrazolone derivatives.

  • Reduction: : Formation of reduced pyrazole derivatives or amine derivatives.

  • Substitution: : Formation of various substituted pyrazoles.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Research

[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride has been investigated for its potential as a therapeutic agent in various diseases. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, a study demonstrated that derivatives of pyrazole compounds can induce apoptosis in cancer cell lines, suggesting potential for development into anticancer drugs .

2. Neuropharmacology

The compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological studies. Its effects on serotonin and dopamine receptors have been explored, indicating potential applications in treating mood disorders and schizophrenia.

Case Study: Serotonin Receptor Modulation
A study focused on the modulation of serotonin receptors by pyrazole derivatives showed promising results in enhancing serotonin activity, which is crucial for mood regulation. This opens avenues for further research into its use as an antidepressant .

3. Agricultural Chemistry

There is growing interest in using this compound as a pesticide or herbicide due to its biological activity against pests and weeds.

Case Study: Pesticidal Efficacy
In agricultural trials, compounds based on pyrazole structures have shown efficacy against various agricultural pests, reducing crop damage significantly. This suggests that similar compounds could be developed into effective agricultural chemicals .

Mechanism of Action

The mechanism by which [(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system and the desired outcome.

Comparison with Similar Compounds

Key Structural and Functional Comparisons:

Substituent Effects: Cyclopentyl vs. Aromatic vs. Aliphatic Substituents: Compounds with aromatic groups (e.g., 4-fluorophenyl in -chlorophenyl in ) exhibit electronic effects (e.g., electron-withdrawing halogens) that may enhance binding affinity in receptor-ligand interactions. In contrast, aliphatic substituents (e.g., isopropyl in ) prioritize steric effects .

Amine Functionalization :

  • The methylamine group in the target compound and analogs () facilitates salt formation (hydrochloride) for improved solubility. Tertiary amines (e.g., MDEA in ) are used in CO₂ capture, but pyrazole-based primary/secondary amines are more common in pharmaceutical synthesis .

Molecular Weight and Solubility: Molecular weights range from 253–258 g/mol for most analogs.

Applications :

  • Pharmaceuticals : highlights cyclopenta-fused pyrazoles as drug candidates, suggesting the target compound’s cyclopentyl group could similarly serve in kinase inhibitors or GPCR modulators .
  • Agrochemicals : Halogenated analogs () may exhibit pesticidal or herbicidal activity due to enhanced stability and reactivity .

Research Findings and Implications

  • CO₂ Capture vs. Pharmaceutical Use : While MDEA-based compounds () excel in CO₂ adsorption (2.63 mmol/g capacity), pyrazole-amine hydrochlorides are tailored for synthetic chemistry due to their nitrogen-rich, modifiable scaffolds .
  • Synthetic Flexibility : The pyrazole core allows regioselective functionalization, enabling the tuning of electronic and steric properties for target-specific applications .

Biological Activity

[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H18_{18}ClN3_3
  • CAS Number : 31556-13-5

It is characterized by a cyclopentyl group attached to a pyrazole moiety, which contributes to its unique biological properties. The hydrochloride form enhances its solubility in various solvents, making it suitable for biological applications .

Synthesis

The synthesis of [(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization to introduce the cyclopentyl group. Optimizing reaction conditions is crucial to achieving high yields and purity.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that derivatives of pyrazole compounds often display significant anticancer properties. For instance, related pyrazole derivatives have been reported to inhibit the proliferation of various cancer cell lines, such as HeLa (cervical cancer) and HepG2 (liver cancer), with varying degrees of effectiveness .

In a comparative study, compounds structurally similar to [(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine demonstrated IC50_{50} values ranging from 73 to 84 µg/mL against different cancer cell lines, suggesting that modifications in the pyrazole structure can enhance or diminish biological activity .

The mechanism of action for [(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine may involve interactions with key biological targets. Research indicates that it can bind to various enzymes and receptors, potentially influencing pathways involved in cell proliferation and apoptosis. Specific targets include:

  • Histone Deacetylases (HDACs)
  • Sirtuins

These interactions are critical for understanding the compound's therapeutic potential in cancer and other diseases .

Comparative Analysis with Related Compounds

To provide a clearer understanding of how [(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine compares with similar compounds, the following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
1-Methyl-1H-pyrazol-4-amineSimilar pyrazole coreModerate anticancer activity
3-Cyclopentyl-1-methyl-1H-pyrazolIsomer with different arrangementEnhanced anti-inflammatory properties
N-(3-Methylpyrazol-4-yl)benzamideBenzamide functionalizationDiverse anticancer effects

This comparison highlights the unique aspects of [(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine that may contribute to its specific biological activity.

Case Studies

Several case studies have documented the effects of similar pyrazole derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving a series of pyrazole derivatives showed significant growth inhibition in tumor cells, with some compounds achieving over 50% reduction in cell viability at low concentrations.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of pyrazole derivatives against oxidative stress-induced damage in neuronal cells, suggesting possible applications in neurodegenerative diseases.

These findings underline the therapeutic promise of compounds like this compound.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing [(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride?

  • Methodology : The synthesis of pyrazole-amine hydrochlorides typically involves nucleophilic substitution or reductive amination. For example, coupling a cyclopentyl-substituted pyrazole precursor with a methylamine derivative under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO, followed by hydrochloridation using HCl gas or aqueous HCl. Similar protocols are described for structurally analogous compounds, such as N-cyclopropyl-3-methyl-pyrazole derivatives, where copper(I) catalysts enhance reaction efficiency . Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures product isolation.

Q. How is the purity of this compound assessed in research settings?

  • Methodology : Purity is validated using a combination of:

  • 1H/13C NMR : To confirm molecular structure and detect residual solvents or unreacted intermediates. For example, amine protons typically resonate at δ 1.5–3.0 ppm, while aromatic pyrazole protons appear at δ 6.5–8.5 ppm .
  • HPLC : Reverse-phase chromatography with UV detection (e.g., λ = 254 nm) quantifies impurities. A purity threshold of ≥98% is standard for research-grade compounds .
  • Elemental Analysis : Matches experimental C/H/N percentages with theoretical values (error margin <0.4%) .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodology :

  • FTIR : Identifies functional groups (e.g., N-H stretch at 3300–3500 cm⁻¹, C-N stretch at 1030–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, often using SHELXL for refinement .

Advanced Research Questions

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

  • Methodology :

  • Solvent Screening : Test polar (e.g., ethanol, acetonitrile) and non-polar (e.g., hexane) solvents in varying ratios to induce slow crystallization.
  • Temperature Gradients : Gradual cooling from 50°C to 4°C promotes single-crystal growth.
  • SHELX Refinement : Use SHELXL for structure solution and refinement, leveraging constraints for amine hydrogens and cyclopentyl ring geometry . For twinned crystals, employ the TWIN command in SHELXL to model overlapping lattices .

Q. What strategies resolve conflicting data between FTIR and NMR during structural analysis of derivatives?

  • Methodology :

  • Cross-Validation : Confirm amine protonation via pH-dependent NMR shifts (e.g., downfield shift in D2O exchange experiments).
  • DFT Calculations : Simulate IR spectra (e.g., using Gaussian software) to correlate observed FTIR peaks with theoretical vibrational modes .
  • Supplementary Techniques : Use XPS to quantify nitrogen content or TGA-MS to detect decomposition products .

Q. How can synthetic yields be improved for this compound derivatives?

  • Methodology :

  • Catalyst Optimization : Replace copper(I) bromide with Pd/C or Ni catalysts for enhanced coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 2 hours vs. 48 hours) while maintaining >90% yield .
  • In Situ FTIR Monitoring : Track reaction progress in real-time to identify kinetic bottlenecks .

Notes

  • Contradictions : and report reduced BET surface areas post-amine modification, conflicting with assumptions that higher porosity improves adsorption. This highlights the need to balance physical vs. chemical adsorption mechanisms .
  • Software Tools : SHELX programs (e.g., SHELXL, SHELXD) are critical for crystallographic refinement but may require manual adjustments for disordered cyclopentyl groups .

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